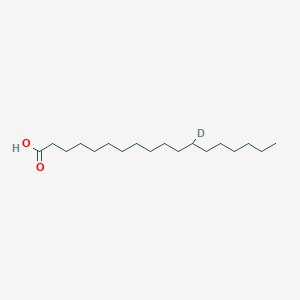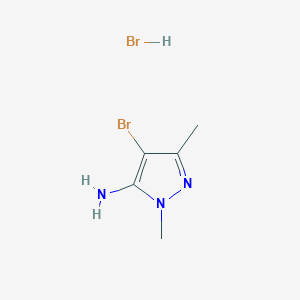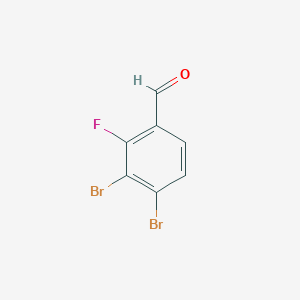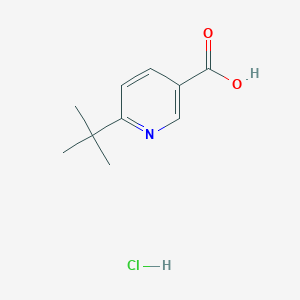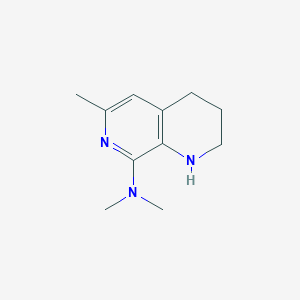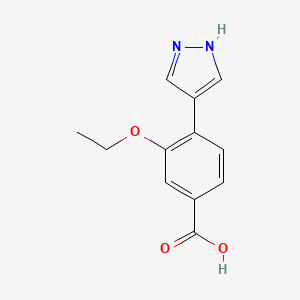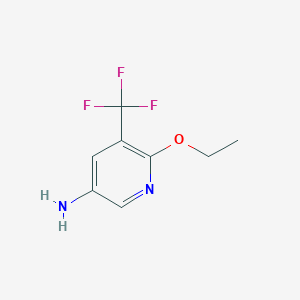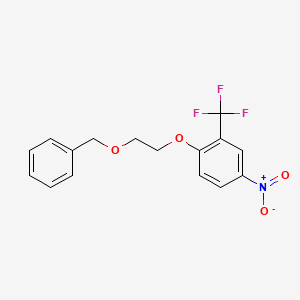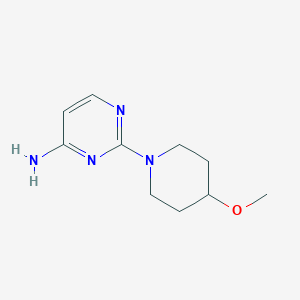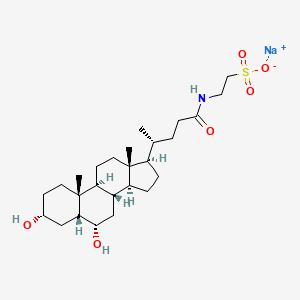
Sodium taurohyodeoxycholate
Descripción general
Descripción
Sodium taurohyodeoxycholate is a taurine-amidated bile salt . It is used as an anionic detergent . The molecular formula of this compound is C26H44NO6SNa . The molecular weight is 521.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI string representation of its structure isInChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 . The Canonical SMILES representation is CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] . Physical And Chemical Properties Analysis
This compound is a taurine-amidated bile salt . The molecular formula of this compound is C26H44NO6SNa . The molecular weight is 521.69 g/mol .Relevant Papers this compound has been used in a study to assess dose-response data for cytotoxicity, regenerative cell proliferation and secondary oxidative DNA damage in rat livers treated with furan . Other papers have discussed the potential therapeutic uses of tauroursodeoxycholic acid, a related compound , and the enhancing effect of taurohyodeoxycholate on ABCB4-mediated phospholipid efflux .
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Effects
Sodium taurohyodeoxycholate has been highlighted for its antioxidant and anti-inflammatory properties, which are central to its therapeutic potential. It has been implicated in the protection against oxidative stress-induced pathologies in both experimental and human models. Particularly, its protective and therapeutic ameliorations against oxidative stress have been associated with conditions like diabetes mellitus, with studies emphasizing its potential in the prevention and management of the disease and its complications through antioxidant supplementation (Sirdah, 2015).
Therapeutic Candidate for Rheumatoid Arthritis
The potential of this compound in treating rheumatoid arthritis (RA) has been explored due to the undesirable effects of conventional medical therapies for RA. Experimental studies have shown that this compound could control RA through mechanisms such as reducing inflammation, suppressing oxidative stress, and inducing apoptosis. These findings underscore its promise as a therapeutic candidate in RA, although further clinical investigations are needed to fully elucidate its efficacy (Malek Mahdavi & Javadivala, 2021).
Role in Neural Stem Cells Proliferation and Differentiation
This compound has been recognized for its significant role in brain development, particularly in the promotion of neuronal proliferation, stem cell proliferation, and neural differentiation. Its functions are mediated through various mechanisms, making it a candidate for direct clinical applications aimed at improving brain development, given its non-toxic nature to humans (Li, Gao, & Liu, 2017).
Sodium-to-Potassium Ratio and Blood Pressure Regulation
This compound may also be relevant in studies exploring the sodium-to-potassium ratio, which is strongly associated with blood pressure outcomes. This is particularly pertinent in hypertensive adult populations, where the sodium-to-potassium ratio seems to be a more accurate metric than either sodium or potassium alone in evaluating blood pressure outcomes and incident hypertension (Perez & Chang, 2014).
Mecanismo De Acción
Target of Action
Sodium taurohyodeoxycholate (STHD) primarily targets the sodium taurocholate co-transporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . This protein mediates the transport of bile acids and plays a key role in the entry of hepatitis B and D viruses into hepatocytes . STHD also targets caspase-12 , an enzyme involved in apoptosis .
Mode of Action
STHD interacts with its targets to modulate various cellular processes. It prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation . This interaction helps to protect cells from programmed cell death.
Biochemical Pathways
The interaction of STHD with NTCP affects the bile acid transport pathway. By modulating the activity of NTCP, STHD influences the uptake and secretion of bile acids, which are crucial for digestion and absorption of dietary fats . Additionally, STHD’s interaction with caspase-12 impacts the apoptosis pathway, potentially influencing cell survival and death .
Result of Action
The primary result of STHD’s action is the prevention of apoptosis, contributing to cell survival . By blocking a calcium-mediated apoptotic pathway and caspase-12 activation, STHD can protect cells from programmed cell death . In the context of hepatocytes, this could potentially mitigate liver damage.
Análisis Bioquímico
Biochemical Properties
Sodium taurohyodeoxycholate acts as an anionic detergent and is involved in the emulsification of fats, aiding in their digestion and absorption. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bile salt export pump (BSEP) and sodium taurocholate cotransporting polypeptide (NTCP), which are crucial for bile acid transport in hepatocytes . These interactions facilitate the transport and metabolism of bile acids, contributing to the maintenance of lipid homeostasis.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cytotoxicity and regenerative cell proliferation in rat liver cells . Additionally, it can cause secondary oxidative DNA damage, highlighting its impact on cellular health and function. The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes involved in bile acid metabolism, such as BSEP and NTCP . These interactions modulate the transport and excretion of bile acids, affecting overall bile flow and composition. Furthermore, this compound can alter gene expression by interacting with nuclear receptors and transcription factors, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in bile flow and composition . These effects are particularly evident in in vitro and in vivo studies involving hepatocytes and bile duct ligated rats.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance bile flow and promote lipid digestion. At higher doses, it may cause toxic effects, including liver damage and oxidative stress . Studies have shown that the compound’s impact on bile flow and composition is dose-dependent, with significant changes observed at both low and high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to bile acid metabolism. It interacts with enzymes such as BSEP and NTCP, which are essential for the transport and excretion of bile acids . These interactions influence metabolic flux and the levels of various metabolites, contributing to the regulation of lipid homeostasis and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. NTCP plays a crucial role in the uptake of this compound into hepatocytes, while BSEP is responsible for its excretion into bile . These transport mechanisms ensure the proper localization and accumulation of this compound, facilitating its role in bile acid metabolism and lipid digestion.
Subcellular Localization
This compound is primarily localized in the liver, where it exerts its effects on bile acid metabolism. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and bile canaliculi . This localization is mediated by targeting signals and post-translational modifications that ensure the compound’s proper function and activity within the cell.
Propiedades
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXUJQHLHHTRC-WMWRQJSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38411-85-7 | |
| Record name | Sodium taurohyodeoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM TAUROHYODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
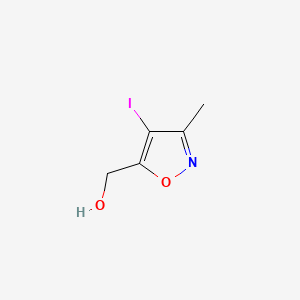
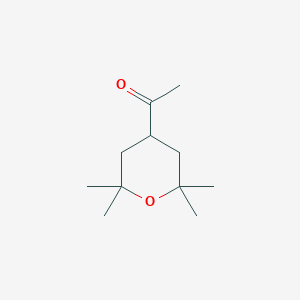
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)
